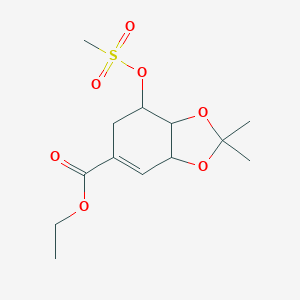

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells .

Mode of Action

As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body .

Biochemical Pathways

The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu .

Pharmacokinetics

Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .

Result of Action

The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection .

Action Environment

The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment .

生化分析

Biochemical Properties

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis . The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential . The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.

属性

CAS 编号 |

204254-84-2 |

|---|---|

分子式 |

C13H20O7S |

分子量 |

320.36 g/mol |

IUPAC 名称 |

ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |

InChI 键 |

VSLJKWHERQGBEK-GMTAPVOTSA-N |

SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

手性 SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |

规范 SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

同义词 |

[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)